Indole-13C
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Overview
Description
Indole-13C is a carbon-13 labeled derivative of indole, a heterocyclic aromatic organic compound. Indole itself is a significant structure in organic chemistry, found in many natural products and pharmaceuticals. The carbon-13 isotope labeling is particularly useful in nuclear magnetic resonance (NMR) spectroscopy, allowing for detailed structural and dynamic studies of molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Indole-13C typically involves the incorporation of carbon-13 labeled precursors. One common method is the use of carbon-13 dioxide as the isotope source. Ruthenium-mediated ring-closing metathesis is a key step in constructing the carbon-13 containing indole carbocycle . Another method involves the use of labeled tryptophan precursors for in vivo protein expression .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using carbon-13 labeled starting materials. The process may include steps such as electrophilic fluorination and palladium-mediated cross-coupling to introduce the labeled carbon atoms .
Chemical Reactions Analysis
Types of Reactions: Indole-13C undergoes various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form compounds like indole-3-carboxaldehyde.
Reduction: Reduction reactions can convert indole derivatives to more saturated compounds.
Substitution: Electrophilic substitution reactions are common, where substituents are introduced at specific positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
Indole-13C has a wide range of applications in scientific research:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Serves as a tracer in metabolic studies and protein labeling.
Medicine: Helps in the development of new drugs by providing insights into drug-receptor interactions.
Industry: Used in the synthesis of complex organic molecules and as a precursor in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of Indole-13C involves its role as a labeled compound in NMR spectroscopy. The carbon-13 isotope provides a distinct signal, allowing researchers to track the compound’s behavior in various chemical and biological systems. This helps in understanding molecular interactions, metabolic pathways, and the effects of drugs at the molecular level .
Comparison with Similar Compounds
Indole-15N: Another labeled indole derivative used in NMR studies.
Indole-3-carbinol: A naturally occurring compound with significant biological activity.
3,3’-Diindolylmethane: A derivative of indole-3-carbinol with potential therapeutic applications
Uniqueness: Indole-13C is unique due to its carbon-13 labeling, which provides specific advantages in NMR spectroscopy.
Properties
Molecular Formula |
C8H7N |
---|---|
Molecular Weight |
118.14 g/mol |
IUPAC Name |
1H-indole |
InChI |
InChI=1S/C8H7N/c1-2-4-8-7(3-1)5-6-9-8/h1-6,9H/i6+1 |
InChI Key |
SIKJAQJRHWYJAI-PTQBSOBMSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=[13CH]N2 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2 |
Origin of Product |
United States |
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